Inflachromene

Neuroinflammation Microglia HMGB1

For studies requiring precise modulation of HMGB-driven neuroinflammation, Inflachromene (ICM) offers unparalleled selectivity. It directly binds the Box A domain, blocking HMGB1/2 post-translational modification and translocation. With 94% oral bioavailability and 14.1 h half-life, it ensures reliable target engagement in chronic models. Its microglial selectivity over astrocytes enables cleaner phenotypic interpretation in neuroinflammation, epilepsy, and vascular remodeling research. Avoid confounding variables from less specific agents.

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
Cat. No. B608102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInflachromene
SynonymsInflachromene;  ICM; 
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C
InChIInChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3
InChIKeyVVOXDJYPDCSQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Inflachromene (ICM) for Research Procurement: A Microglial HMGB1/2 Inhibitor with Defined In Vivo Pharmacology


Inflachromene (ICM) is a synthetic, cell-permeable small molecule that functions as a direct, reversible inhibitor of the high mobility group box proteins HMGB1 and HMGB2 [1]. Unlike general anti-inflammatory agents, ICM exerts its effects by binding to the DNA-binding domain Box A of HMGB proteins, thereby blocking their post-translational modification and subsequent cytoplasmic translocation and release [1]. This mechanism underpins its primary application as a microglial inhibitor in neuroinflammatory disease models, with demonstrated efficacy in reducing neuroinflammation and neuronal damage in vivo [1][2].

Inflachromene Sourcing: Why HMGB1 Inhibition Alone Does Not Guarantee Equivalent Microglial or In Vivo Activity


Procurement of a generic 'HMGB1 inhibitor' is insufficient for studies requiring precise modulation of microglia-driven neuroinflammation due to divergent mechanisms of action and target engagement profiles. Inflachromene's unique binding to the HMGB1/2 Box A domain inhibits post-translational modifications essential for protein translocation and release [1], a mechanism distinct from other HMGB1 antagonists like glycyrrhizin or ethyl pyruvate that act via different binding sites or indirect pathways [2]. Furthermore, ICM demonstrates a cell-type selectivity, showing significantly lower potency in primary astrocytes compared to microglia , and possesses a validated oral bioavailability of 94% [3], a pharmacokinetic property not shared by many in-class inhibitors. These specific characteristics make ICM a non-interchangeable tool for research on HMGB-dependent neuroinflammation, epilepsy, and vascular remodeling.

Quantitative Differentiation of Inflachromene (ICM) for Informed Research Reagent Selection


Target Engagement: Direct HMGB1/2 Binding vs. NLRP3 Inflammasome Inhibition

Inflachromene directly binds to the Box A domain of HMGB1 and HMGB2 proteins, a mechanism distinct from NLRP3 inflammasome inhibitors like MCC950. This direct protein interaction differentiates its anti-inflammatory activity from compounds targeting downstream inflammasome activation. [1]

Neuroinflammation Microglia HMGB1 NLRP3 Mechanism of Action

Microglial NO Inhibition: Inflachromene Exhibits Enhanced Potency Compared to Minocycline

In an assay of LPS-induced nitrite release, a marker of microglial activation, Inflachromene demonstrates inhibition at concentrations as low as ~50 nM, with a full dose-response range up to 20 µM. This is substantially more potent than the broad-spectrum antibiotic and microglial inhibitor minocycline, which exhibits an IC50 of 41.3 µM in a comparable BV-2 microglial cell assay. [1]

Microglia NO Production Potency BV-2 Cells Inflammation

Pharmacokinetic Advantage: High Oral Bioavailability Distinguishes Inflachromene from Other HMGB1 Inhibitors

Inflachromene demonstrates exceptional oral bioavailability (F = 94%) in rats following a 1 mg/kg oral dose, coupled with a long intravenous half-life of 14.1 hours. This contrasts sharply with glycyrrhizin, a widely used HMGB1 antagonist, which has poor oral absorption and a complex pharmacokinetic profile in vivo. [1]

Pharmacokinetics Oral Bioavailability In Vivo HMGB1 Drug Development

Anti-Seizure Efficacy: Inflachromene's Effect is Blocked by an Anti-HMGB1 Antibody, Validating On-Target In Vivo Activity

In a kainic acid-induced status epilepticus (SE) mouse model, pretreatment with 10 mg/kg (i.p.) Inflachromene significantly reduced seizure severity. Crucially, this anti-seizure effect was completely blocked by the co-administration of an anti-HMGB1 monoclonal antibody (5 mg/kg, i.p.), providing direct evidence that the compound's efficacy in this model is mediated specifically through its interaction with HMGB1. [1]

Epilepsy Seizure HMGB1 Neuroinflammation In Vivo Model

Cellular Selectivity: Inflachromene Preferentially Targets Microglia Over Astrocytes

Inflachromene exhibits a notable cell-type selectivity in its inhibitory effects. While it potently blocks LPS-induced nitrite release in BV-2 microglial cells, RAW 264.7 macrophages, and primary microglia, it is reported to be 'less potent' in primary astrocytes. This contrasts with broad-spectrum anti-inflammatory agents that may suppress both microglial and astrocytic responses equally.

Cell Selectivity Microglia Astrocytes Neuroinflammation CNS

Recommended Research Applications for Inflachromene Based on Validated Quantitative Evidence


In Vivo Studies of Neuroinflammation Requiring Oral Dosing

For chronic or sub-chronic rodent models of neuroinflammatory disease (e.g., multiple sclerosis, epilepsy), Inflachromene's high oral bioavailability (F=94% [1]) and long half-life (14.1 h [1]) make it the preferred HMGB1 inhibitor for oral gavage administration. This avoids the confounding variable of poor or inconsistent absorption seen with other agents like glycyrrhizin, ensuring reliable target engagement throughout the study.

Dissecting HMGB1-Dependent Signaling in Microglia vs. Astrocytes

In vitro co-culture or primary cell systems designed to isolate the contribution of microglia to neuroinflammation can leverage Inflachromene's reported selectivity. Its reduced potency in primary astrocytes allows for experimental designs where microglial HMGB1 activity is specifically suppressed, enabling a cleaner interpretation of microglia-driven pathology in comparison to broad-spectrum microglial inhibitors like minocycline (IC50 ~41 µM [2]).

Validating HMGB1 as a Target in Preclinical Seizure Models

Researchers investigating the role of HMGB1 in epileptogenesis can employ Inflachromene as a validated chemical probe. The direct in vivo evidence that its anti-seizure effect is blocked by an anti-HMGB1 antibody [3] provides a high degree of confidence that observed phenotypic changes are due to on-target HMGB1 inhibition, rather than off-target effects. This makes it a superior choice over less well-validated HMGB1 inhibitors for mechanistic epilepsy research.

Vascular Biology Studies on HMGB1-Mediated Intimal Hyperplasia

Beyond neurobiology, Inflachromene is a potent inhibitor of HMGB1/2-driven vascular smooth muscle cell (VSMC) phenotypic switching and neointimal hyperplasia. In a mouse model of carotid artery wire injury, ICM treatment significantly reduced excessive neointimal formation compared to vehicle controls [4]. This validated in vivo activity in vascular proliferative disease expands its utility to cardiovascular researchers studying restenosis and atherosclerosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inflachromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.